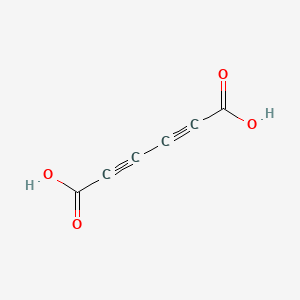

Hexa-2,4-diynedioic acid

説明

Hexa-2,4-dienoic acid (IUPAC name: (2E,4E)-hexa-2,4-dienoic acid; CAS No. 110-44-1) is an aliphatic carboxylic acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. It is widely known as sorbic acid, a naturally occurring compound used extensively as a food preservative due to its antimicrobial properties . Structurally, it features conjugated double bonds at positions 2 and 4, which enhance its reactivity and ability to inhibit microbial growth by disrupting cellular membranes and metabolic pathways .

特性

CAS番号 |

1072-17-9 |

|---|---|

分子式 |

C6H2O4 |

分子量 |

138.08 g/mol |

IUPAC名 |

hexa-2,4-diynedioic acid |

InChI |

InChI=1S/C6H2O4/c7-5(8)3-1-2-4-6(9)10/h(H,7,8)(H,9,10) |

InChIキー |

USZXDNVMPDEEBP-UHFFFAOYSA-N |

正規SMILES |

C(#CC(=O)O)C#CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Hexa-2,4-diynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the desired diynedioic acid.

Industrial Production Methods: In an industrial setting, the production of hexa-2,4-diynedioic acid may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions: Hexa-2,4-diynedioic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a range of reduced products.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.

Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce alkenes or alkanes.

科学的研究の応用

Hexa-2,4-diynedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into the use of hexa-2,4-diynedioic acid derivatives as therapeutic agents.

Industry: The compound is explored for its potential in materials science, including the development of novel polymers and nanomaterials.

作用機序

The mechanism by which hexa-2,4-diynedioic acid exerts its effects depends on the specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary widely and are the subject of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Hexa-2,4-dienoic acid and related compounds, highlighting structural variations and their impacts on reactivity, stability, and applications:

Structural and Functional Analysis

Isomeric Variations: (2E,4E)- vs. (2E,4Z)-Hexa-2,4-dienoic Acid: The trans-trans isomer (sorbic acid) is more stable and widely used in food preservation, while the trans-cis isomer ((2E,4Z)-form) is less common but explored for niche antimicrobial applications . Hexa-4,5-dienoic Acid: Double bonds at positions 4 and 5 reduce conjugation, leading to lower biological activity compared to Hexa-2,4-dienoic acid .

Functional Group Modifications :

- Sulfonic Acid Derivatives : Hexa-2,4-diene-1,6-disulfonic acid’s dual sulfonic groups enhance water solubility and metal-binding capacity, making it useful in catalysis .

- Esterification : Butyl sorbate retains antimicrobial properties but gains volatility, enabling use in fragrances .

Chain Length Effects: (2E,4E)-Deca-2,4-dienoic acid’s extended carbon chain increases hydrophobicity, allowing deeper penetration into microbial membranes .

Research Findings and Implications

Antimicrobial Mechanisms: Hexa-2,4-dienoic acid disrupts microbial ATP production and cell membranes . Methyl and sulfonic derivatives enhance stability and target specificity .

Synthetic Utility :

- Sorbic acid derivatives are intermediates in synthesizing complex molecules (e.g., fragrances, polymers) .

- Amide derivatives participate in cycloaddition reactions for drug discovery .

Toxicity and Safety: Sorbic acid exhibits low acute toxicity but may irritate respiratory pathways at high concentrations .

生物活性

Hexa-2,4-diynedioic acid (CAS Number: 1072-17-9) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

Hexa-2,4-diynedioic acid is characterized by the presence of two triple bonds in its carbon chain, which significantly influences its reactivity and biological activity. The molecular formula of this compound is , with a molecular weight of approximately 138.08 g/mol.

Biological Activity

1. Antimicrobial Properties

Hexa-2,4-diynedioic acid exhibits notable antimicrobial activity against a range of microorganisms. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for applications in food preservation and pharmaceuticals.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 18 |

The effectiveness of hexa-2,4-diynedioic acid as an antimicrobial agent has been attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in target organisms.

2. Potential Pharmaceutical Applications

Research has explored the potential of hexa-2,4-diynedioic acid in pharmaceutical formulations. Its unique structure allows for interactions with biomolecules that could lead to novel therapeutic agents.

- Case Study: Anticancer Activity

A study investigated the anticancer properties of hexa-2,4-diynedioic acid derivatives in vitro. The results showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer treatments.

Synthesis and Derivatives

Hexa-2,4-diynedioic acid can be synthesized through various methods including oxidative coupling reactions of acetylenes. The derivatives of this compound have been shown to possess enhanced biological activities compared to the parent compound.

Table: Comparison of Hexa-2,4-diynedioic Acid Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Hexa-2,4-diynedioic acid | Parent Compound | Antimicrobial |

| N-Acetylhexa-2,4-diynedioic acid | Amide Derivative | Increased cytotoxicity |

| Esterified Hexa-2,4-diynedioic acid | Ester Derivative | Enhanced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。